molecular formula C6H11ClF3NO2 B6213159 rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans CAS No. 2728624-92-6

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans

Cat. No.: B6213159
CAS No.: 2728624-92-6
M. Wt: 221.6
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Description

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a morpholine ring

Properties

CAS No.

2728624-92-6

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable trifluoromethylating agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride, trans
  • rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]ethanol hydrochloride, trans

Uniqueness

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications.

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